Methyl 5-aminothiophene-3-carboxylate
Overview
Description
Methyl 5-aminothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C6H7NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-aminothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl thioglycolate with methyl 2-bromoacinnamates in the presence of sodium methoxide under reflux conditions in dry methanol . The resulting product is then purified using silica gel column chromatography with ethyl acetate/hexane as the eluent .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the thiophene ring.
Scientific Research Applications
Methyl 5-aminothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of methyl 5-aminothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring containing sulfur.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These derivatives have similar structures but different substituents on the thiophene ring.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings and are used in medicinal chemistry.
Uniqueness: Methyl 5-aminothiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and ester groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Biological Activity
Overview
Methyl 5-aminothiophene-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer domains. Its structure, characterized by a thiophene ring, offers unique properties that have been explored in various research studies.
- Molecular Formula : C6H7NO2S
- Structure : Contains a five-membered aromatic ring with sulfur, contributing to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. A study evaluating various derivatives found that compounds related to this structure showed significant inhibition against several pathogens, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.22 to 0.25 μg/mL, demonstrating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound derivatives can inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).
- IC50 Values : Many derivatives exhibited IC50 values less than 25 μM, indicating potent anti-proliferative effects .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions.
Case Study 1: Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial efficacy of methyl 5-aminothiophene derivatives against multiple bacterial strains. The results indicated:
- Inhibition Zones : Notable inhibition zones were observed for several derivatives.
- Biofilm Formation : Some compounds effectively inhibited biofilm formation by pathogenic bacteria, which is crucial for preventing chronic infections .
Case Study 2: Anti-Proliferative Activity Against Cancer Cells
In a detailed investigation of anticancer properties, derivatives of methyl 5-aminothiophene were tested for their effects on cell viability:
- Methodology : The MTT assay was employed for quantifying cell proliferation.
- Results : Significant reductions in cell viability were reported across multiple cancer cell lines, supporting the potential use of these compounds as therapeutic agents .
Summary of Research Findings
Activity Type | Tested Compounds | Key Findings |
---|---|---|
Antimicrobial | Methyl 5-aminothiophene derivatives | Strong inhibition against Gram-positive and Gram-negative bacteria; MIC values as low as 0.22 μg/mL |
Anticancer | Various derivatives | IC50 values < 25 μM against HepG2 and MCF-7 cell lines; significant anti-proliferative effects |
Properties
IUPAC Name |
methyl 5-aminothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERXXPZQYBEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192879-33-7 | |
Record name | methyl 5-aminothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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